m-PEG6-(CH2)8-phosphonic acid

説明

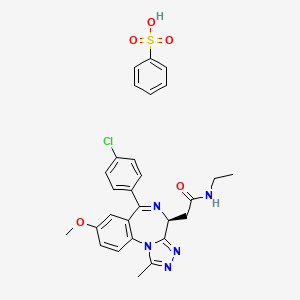

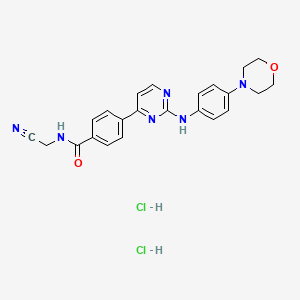

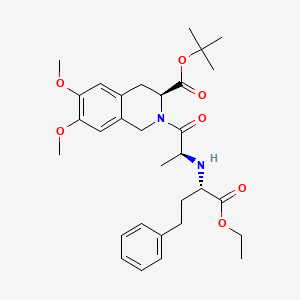

M-PEG6-(CH2)8-phosphonic acid is a PEG linker with a phosphonic acid group attached . It is a non-cleavable linker for bio-conjugation that contains a PO3H2 group and a -CH3 group linked through a linear PEG chain . The hydrophilic PEG linker increases the water solubility properties of the compound .

Molecular Structure Analysis

The molecular weight of this compound is 444.5 g/mol . Its molecular formula is C19H41O9P .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. .科学的研究の応用

Structural Variability in Metal Hybrid Derivatives

A study explored the synthesis of metal hybrid derivatives from aromatic tetraphosphonic acids. These derivatives, including m-PEG6-(CH2)8-phosphonic acid, were synthesized using crystallization at room temperature and hydrothermal conditions. They exhibit unique structural properties, useful in corrosion protection and as proton conductors in acidic aqueous solutions (Colodrero et al., 2013).

Preparation of Bis(phosphonomethyl)amino-Terminated PEG

This research focused on the preparation of bis(phosphonomethyl)amino-terminated poly(ethylene glycol) (PEG), using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. These preparations are significant for their potential applications in material science and biological research (Turrin et al., 2012).

Coating Platform for Metal Oxide Nanoparticles

Research demonstrated the use of statistical copolymers, containing this compound, as a coating material for metal oxide nanoparticles. These coatings provide colloidal stability and are applicable in nanomaterials and nanomedicine, including the use in contrast agents for in vitro/vivo assays and stimuli-responsive particles (Berret & Graillot, 2022).

Poly(ethylene glycol)-Crosslinked Chitosan

N-Methylene phosphonic chitosan (NMPC) modified with poly(ethylene glycol)-aldehyde (PEG-CHO) showed enhanced water swelling and hygroscopicity. These modifications, which include this compound, are significant for medical material applications, particularly in cell attachment and proliferation (Ramos et al., 2006).

Applications and Synthesis of Phosphonic Acids

A comprehensive review discusses the diverse applications of phosphonic acids, including this compound, in various fields such as bioactive properties, functionalization of surfaces, medical imaging, and as phosphoantigens. The synthesis methods of these acids are also detailed, providing insight into their wide-ranging potential in research and development (Sevrain et al., 2017).

Interfacial Activity of Functionalized Cerium Oxide Nanoparticles

This study highlights the interfacial activity of cerium oxide nanoparticles functionalized with phosphonic acid terminated PEG oligomers, including this compound. The nanoparticles demonstrated potential in modifying hydrophobic surfaces and forming stable monolayers, applicable in polymer surface modification and solid-stabilized emulsions (Qi et al., 2012).

作用機序

Target of Action

m-PEG6-(CH2)8-phosphonic acid is primarily used as a linker for bio-conjugation . It contains a PO3H2 group and a -CH3 group linked through a linear PEG chain . The primary targets of this compound are the molecules that it is designed to link together in a bio-conjugation process .

Mode of Action

The mode of action of this compound involves the formation of a stable bond between the molecules it is linking. This is achieved through the phosphonic acid group, which can form strong covalent bonds with a variety of functional groups on target molecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific molecules it is used to link together. It’s worth noting that phosphonopeptides, which are similar to this compound, have been found to inhibit key enzymes related to various pathological states .

Pharmacokinetics

It is known that the hydrophilic peg linker increases the water solubility properties of the compound , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the successful linking of two molecules in a bio-conjugation process . This can enable the creation of complex molecules with new properties and functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the phosphonic acid group. Additionally, temperature and solvent conditions can also impact the efficiency of the bio-conjugation process .

特性

IUPAC Name |

8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O9P/c1-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-6-4-2-3-5-7-19-29(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZDSZBBOIYSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)